1-(2,3-Difluorophenyl)piperazine hydrochloride
Description
1-(2,3-Difluorophenyl)piperazine hydrochloride is a fluorinated arylpiperazine derivative widely utilized as a key intermediate in pharmaceutical synthesis. Piperazine-based compounds are renowned for their versatility in drug discovery, particularly in modulating neurotransmitter receptors (e.g., serotonin, dopamine) and antimicrobial agents .
Properties
IUPAC Name |
1-(2,3-difluorophenyl)piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2.ClH/c11-8-2-1-3-9(10(8)12)14-6-4-13-5-7-14;/h1-3,13H,4-7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSNQYHYSSZARS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C(=CC=C2)F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,3-Difluorophenyl)piperazine hydrochloride typically involves the following steps:
Cyclization Reaction: The starting material, 2,3-difluoroaniline, undergoes a cyclization reaction with bis(2-chloroethyl)amine hydrochloride.
After-Treatment: The reaction mixture is treated with an after-treatment solvent to obtain a crude product.
Industrial production methods for this compound are designed to maximize yield and purity while minimizing waste and cost. The process is optimized to achieve a high yield of over 59.5% and a purity of more than 99.5% .
Chemical Reactions Analysis
1-(2,3-Difluorophenyl)piperazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atoms on the phenyl ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Major products formed from these reactions depend on the specific conditions and reagents used. For instance, substitution reactions may yield various substituted piperazine derivatives .
Scientific Research Applications
Anticancer Activity
Studies have demonstrated that piperazine derivatives, including 1-(2,3-Difluorophenyl)piperazine hydrochloride, exhibit promising anticancer properties. For instance, research indicates that compounds with similar structures can induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial dysfunction and caspase activation .
- Mechanism of Action : The compound may activate intrinsic and extrinsic apoptotic pathways, leading to cell cycle arrest and increased reactive oxygen species (ROS) production. This suggests its potential as a candidate for cancer therapy .
Neuroprotective Effects
Piperazine derivatives are being explored for their neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Some studies suggest that these compounds can inhibit acetylcholinesterase activity, which may enhance cholinergic neurotransmission and provide symptomatic relief in Alzheimer's patients.
Antimicrobial Properties
The structural characteristics of this compound may confer enhanced antimicrobial activity. While specific data on this compound is limited, related piperazine derivatives have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.
Case Study 1: Cancer Therapy
A study focusing on piperazine derivatives highlighted their enhanced cytotoxicity against hypopharyngeal tumor cells. The findings indicated that specific modifications to the piperazine structure could result in improved therapeutic outcomes compared to conventional treatments like bleomycin.
Case Study 2: Alzheimer's Disease Treatment
Research involving piperazine derivatives demonstrated their ability to inhibit both acetylcholinesterase and butyrylcholinesterase. This dual action suggests that such compounds could potentially serve as effective therapeutic agents for managing symptoms associated with Alzheimer's disease.
Comparison with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(2-Fluorophenyl)piperazine hydrochloride | Similar piperazine core; different fluorine position | May exhibit distinct pharmacological profiles |
| 1-(3-Fluorophenyl)piperazine hydrochloride | Substituted at meta position | Potentially differing receptor selectivity |
| 1-(4-Fluorophenyl)piperazine hydrochloride | Substituted at para position | Different binding affinities compared to 2,3-difluoro variant |
Mechanism of Action
The mechanism of action of 1-(2,3-Difluorophenyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (Cl, F) : Enhance receptor binding affinity but may reduce solubility. For example, 1-(2,3-dichlorophenyl)piperazine achieves higher purity (99.5%) compared to methyl-substituted analogs .
- Electron-Donating Groups (CH₃, OCH₃) : Improve solubility but may lower metabolic stability. 1-(2,3-dimethylphenyl)piperazine shows moderate yields (78%) due to steric hindrance during synthesis .
- Positional Effects : 2,3-substituted derivatives (e.g., dichloro, difluoro) exhibit distinct pharmacological profiles compared to para-substituted analogs. For instance, 1-(2,4-difluorophenyl)piperazine is optimized for CNS imaging due to improved blood-brain barrier penetration .
Key Challenges :
- Solubility Issues : 1-(2,3-Xylyl)piperazine (2,3-dimethyl analog) faces solubility limitations, requiring prolonged reaction times for completion .
- Byproduct Formation : Use of thiourea or urea linkers in derivatives like HBK14–HBK19 introduces impurities, necessitating column chromatography for purification .
Biological Activity
1-(2,3-Difluorophenyl)piperazine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, mechanisms of action, and biological effects of this compound, supported by relevant case studies and research findings.
The synthesis of this compound typically involves a cyclization reaction between 2,3-difluoroaniline and bis(2-chloroethyl)amine hydrochloride. This process yields a high purity product (over 99.5%) with an average yield exceeding 59.5%. The compound's structure includes a piperazine ring substituted with a difluorophenyl group, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Receptor Binding : The compound can bind to neurotransmitter receptors, influencing neurotransmission processes. This binding affinity may be modulated by the presence of fluorine atoms on the phenyl ring, which can affect the electronic properties of the compound.
- Enzyme Modulation : Research indicates that this compound may act as an inhibitor for specific enzymes involved in cellular signaling pathways, potentially impacting processes such as cell proliferation and apoptosis .
Biological Activity
This compound has been studied for several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of piperazine compounds exhibit antibacterial properties. While specific data on this compound is limited, related compounds have demonstrated efficacy against strains like Staphylococcus epidermidis, indicating potential for similar effects .
- Anticancer Potential : In vitro studies have shown that piperazine derivatives can induce cytotoxicity in cancer cell lines. For instance, compounds structurally similar to this compound have been reported to inhibit PARP1 activity in breast cancer cells, leading to increased apoptosis and reduced cell viability .
Study on Anticancer Activity
A recent study evaluated the anticancer effects of piperazine derivatives, including those similar to this compound. The study found that these compounds could inhibit PARP1 activity significantly at various concentrations (IC50 values around 57.3 µM), comparable to established drugs like Olaparib . The results indicate that such compounds could be developed further as therapeutic agents for cancer treatment.
Antimicrobial Efficacy
In another study focusing on phenylpiperazine derivatives, it was noted that some compounds exhibited weak antibacterial activity but showed promise as efflux pump inhibitors against resistant bacterial strains. The modulation of efflux pump activity could enhance the efficacy of existing antibiotics when used in combination with these piperazine derivatives .
Comparative Analysis
To provide context for the biological activity of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(2,3-Dichlorophenyl)piperazine hydrochloride | Chlorine instead of fluorine | Antidepressant effects; receptor binding studies |
| 1-(3,4-Difluorophenyl)piperazine | Different fluorine positioning | Enhanced binding affinity for serotonin receptors |
This table highlights how variations in substituents can impact biological activities and interactions with molecular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
